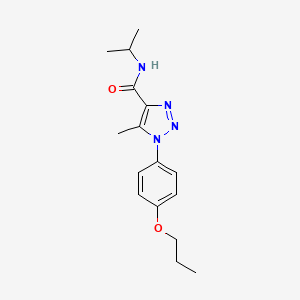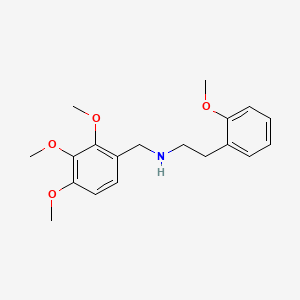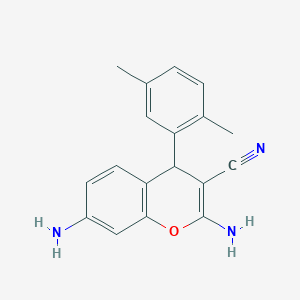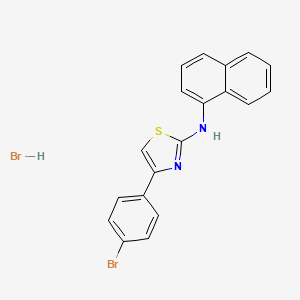
N-isopropyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
N-isopropyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'IMPT' and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of IMPT is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. IMPT has also been shown to inhibit the growth of fungal cells by disrupting the cell wall.
Biochemical and Physiological Effects
IMPT has been shown to exhibit low toxicity in vitro and in vivo. Studies have also suggested that this compound may have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of IMPT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using IMPT in lab experiments is its ease of synthesis. This compound can be synthesized using a variety of methods and is readily available. IMPT also exhibits low toxicity, making it a safe compound to work with. However, one of the limitations of using IMPT is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on IMPT. One potential direction is the development of new synthetic methods for IMPT that can improve its yield and purity. Another direction is the investigation of the anticancer activity of IMPT against different types of cancer cells. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of IMPT. Finally, the potential applications of IMPT in materials science and nanotechnology should be further explored.
Applications De Recherche Scientifique
IMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, IMPT has been shown to exhibit potent anticancer activity against several cancer cell lines. This compound has also been studied for its potential use as an antifungal agent. In materials science, IMPT has been used to synthesize nanoparticles and nanocomposites. These materials have potential applications in drug delivery, bioimaging, and catalysis. In nanotechnology, IMPT has been used to synthesize various functional materials, including metal-organic frameworks.
Propriétés
IUPAC Name |
5-methyl-N-propan-2-yl-1-(4-propoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-10-22-14-8-6-13(7-9-14)20-12(4)15(18-19-20)16(21)17-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAMSWIKZRAYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(propan-2-yl)-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4884922.png)

![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)


![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)



![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884995.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4884997.png)
